1-[3-(Difluoromethyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-[3-(Difluoromethyl)phenyl]propan-1-one typically involves the introduction of the difluoromethyl group onto the phenyl ring, followed by the formation of the propanone structure. One common method involves the reaction of 3-(difluoromethyl)benzaldehyde with a suitable reagent to form the desired ketone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-[3-(Difluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-[3-(Difluoromethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)phenyl]propan-1-one and its derivatives involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-[3-(Difluoromethyl)phenyl]propan-1-one can be compared with other similar compounds, such as:
1-(2-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and properties.
1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one: This compound has two difluoromethyl groups, leading to different chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-[3-(difluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-9(13)7-4-3-5-8(6-7)10(11)12/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACRKYWLJBIOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.